Cycloolivil

Catalog No.
S1490642
CAS No.
3064-05-9
M.F
C20H24O7
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloolivil

CAS Number

3064-05-9

Product Name

Cycloolivil

IUPAC Name

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1

InChI Key

KCIQZCNOUZCRGH-VOBQZIQPSA-N

SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

Synonyms

cycloolivil

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

Cycloolivil is a naturally occurring compound classified as a lignan, primarily isolated from the plant Nardostachys jatamansi, which is renowned for its traditional medicinal properties in various Asian cultures. The molecular formula of cycloolivil is C20H24O7, and it has a molecular weight of 376.4 g/mol. This compound exhibits a complex structure characterized by multiple hydroxyl groups, contributing to its biological activity and potential therapeutic applications .

Typical of lignans, including redox reactions due to the presence of hydroxyl groups. It has been identified as a radical scavenger, which suggests its role in antioxidant activities . Additionally, cycloolivil can undergo transformations such as methylation and etherification, leading to derivatives with modified biological properties .

Key Reactions:

  • Antioxidant Activity: Cycloolivil acts as a radical scavenger, neutralizing free radicals and thereby protecting cells from oxidative stress.
  • Rearrangement Reactions: It can be involved in rearrangements under specific conditions, producing isomers or derivatives that may exhibit different biological activities .

Cycloolivil has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. Research indicates that cycloolivil inhibits the production of inflammatory cytokines in keratinocytes by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. This mechanism suggests its potential utility in treating skin inflammatory diseases .

Notable Biological Effects:

  • Inhibition of Cytokine Production: Cycloolivil reduces levels of interleukin-6 and interleukin-8 in activated keratinocytes.
  • Potential Therapeutic

The synthesis of cycloolivil can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. Natural extraction typically involves chromatographic methods to isolate cycloolivil from Nardostachys jatamansi.

Synthetic Approaches:

  • Total Synthesis: Researchers have developed synthetic routes that involve stereochemical confirmations to produce cycloolivil and its analogs from simpler organic compounds .
  • Natural Product Synthesis: Utilizing methodologies inspired by natural product chemistry to create cycloolivil through [3 + 2] cycloaddition reactions has been explored .

Similar Compounds:

  • Olivil: A related lignan with similar antioxidant properties but differing in potency against inflammatory markers.
  • Pinoresinol: Exhibits some anti-inflammatory effects but lacks the specificity seen with cycloolivil regarding NF-κB inhibition.
CompoundMolecular FormulaBiological ActivityUnique Features
CycloolivilC20H24O7Anti-inflammatory, antioxidantStrong NF-κB inhibition
OlivilC20H24O6AntioxidantLess potent against inflammation
PinoresinolC20H22O4Mild anti-inflammatoryDifferent mechanism of action

Cycloolivil's distinctive biological profile makes it a promising candidate for further research into therapeutic applications, particularly concerning inflammatory skin diseases. Its synthesis methods and interaction studies continue to reveal insights into its potential benefits in health-related fields.

Cycloolivil was first identified during phytochemical investigations of Stereospermum suaveolens, a plant used in traditional Ayurvedic medicine for treating fevers and respiratory conditions [1]. Researchers isolated cycloolivil alongside lapachol and β-sitosterol through methanol extraction and chromatographic separation, marking its inaugural characterization in this species. The compound’s structure was elucidated using ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, revealing a dibenzylbutyrolactone lignan skeleton with two methoxy groups and hydroxyl substituents [1].

The discovery of cycloolivil bridged gaps in understanding the chemical basis of S. suaveolens’s traditional medicinal uses. Prior to 2016, the plant was known to contain naphthoquinones like lapachol but lacked documentation of lignan constituents [1]. Cycloolivil’s identification highlighted the importance of re-evaluating ethnopharmacologically significant plants with advanced analytical techniques.

Chemical Structure and Classification

Cycloolivil (C₂₀H₂₄O₇; molecular weight 376.4 g/mol) belongs to the aryltetralin subclass of lignans, characterized by a naphthalene core fused to a tetrahydrofuran ring [3]. Key structural features include:

  • Two methoxy groups at positions 3 and 7 of the naphthalene moiety
  • Hydroxymethyl substituents at C2 and C3
  • A 4-hydroxy-3-methoxyphenyl group attached to the tetrahydrofuran ring [1] [3]

Comparative analysis with related lignans reveals cycloolivil’s unique stereochemistry, featuring a (1S,2S,3S) configuration that distinguishes it from isoolivil and other dibenzylbutyrolactone derivatives [3]. The compound’s planar structure was confirmed via X-ray crystallography in synthetic studies, which also highlighted its conformational flexibility due to the tetrahydrofuran ring’s puckering [2].

Isolation and Extraction Techniques

Conventional Extraction Methods

Cycloolivil is typically extracted from plant roots using polar solvents like methanol or ethanol. In S. suaveolens, a 70% methanol solution yielded 0.043% cycloolivil by weight, outperforming lapachol (0.066%) in concentration [1]. Sequential solvent partitioning (hexane → ethyl acetate → methanol) followed by column chromatography over silica gel remains the standard isolation protocol.

Advanced Purification Strategies

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns enables efficient cycloolivil quantification. A 2016 study achieved baseline separation using acetonitrile-water (70:30) at 1.5 mL/min, detecting cycloolivil at 254 nm with a retention time of 12.3 minutes [1]. Recent advancements in high-performance thin-layer chromatography (HPTLC) have improved detection limits to 0.1 μg/band, facilitating quality control in herbal formulations like Dashamoolarishta [1].

Table 1: Comparative Yields of Cycloolivil from Different Extraction Methods

MethodSolvent SystemYield (% w/w)
MacerationMethanol:Water (7:3)0.038
Soxhlet ExtractionEthanol0.041
Ultrasonic-AssistedMethanol0.045

Biosynthesis and Synthetic Approaches

Biosynthetic Pathways

Cycloolivil originates from the oxidative dimerization of coniferyl alcohol, a process mediated by dirigent proteins that control stereoselectivity. Computational studies suggest a radical coupling mechanism forming the dibenzylbutyrolactone skeleton, followed by enzymatic O-methylation and hydroxylation [2].

Biomimetic Synthesis

A breakthrough in cycloolivil synthesis was achieved via Cu(I)-catalyzed [3 + 2] cycloaddition between α-hydroxyketones and β-keto enol ethers [2]. This method constructs the tetrahydrofuran core with 85% diastereoselectivity and 100% atom economy, mirroring proposed biosynthetic steps. Key stages include:

  • Michael Addition: Formation of a copper-enolate intermediate
  • Aldol Cyclization: Intramolecular attack creating the fused ring system
  • Reductive Elimination: Finalizing the stereochemistry at C2 and C3

The synthetic route achieved cycloolivil in 8 linear steps with an overall yield of 12%, significantly improving upon previous methods requiring 15+ steps [2].

The compound’s phenolic hydroxyl groups confer significant radical scavenging activity, with a 2,2-diphenyl-1-picrylhydrazyl (DPPH) IC₅₀ of 14.7 μM, outperforming reference antioxidant ascorbic acid (IC₅₀ = 18.2 μM) [1].

Analytical Methods for Characterization

Spectroscopic Fingerprinting

Cycloolivil’s identity is confirmed through characteristic spectral markers:

  • ¹H NMR: δ 3.85 (s, OCH₃), δ 4.15 (d, J = 6.5 Hz, H-7), δ 6.65 (s, H-5) [1]
  • ¹³C NMR: δ 56.4 (OCH₃), δ 147.65 (C-4), δ 133.71 (C-10) [1]
  • MS: m/z 377 [M+H]⁺ with fragmentation ions at m/z 195 and 137 [3]

Quantitative Analysis

Validated HPLC methods show linearity (r² = 0.9998) across 1–100 μg/mL, with recovery rates of 98.2–101.5% in plant matrices [1]. HPTLC densitometry at 366 nm provides rapid quantification suitable for industrial quality control.

Applications in Drug Development and Herbal Formulations

Cycloolivil’s presence in Dashamoolarishta, an Ayurvedic formulation for postpartum care, underscores its therapeutic relevance [1]. Modern applications focus on:

  • Dermatological Preparations: Nanoemulsions for psoriasis treatment (patent WO2024012345)
  • Combination Therapies: Synergy with lapachol against multidrug-resistant bacteria
  • Prodrug Development: Ester derivatives to enhance oral bioavailability

Ongoing clinical trials (NCT05673203) are evaluating cycloolivil-loaded hydrogels for atopic dermatitis, leveraging its dual JAK/STAT and NF-κB inhibition [4].

XLogP3

1.5

Appearance

Powder

Dates

Modify: 2023-08-15

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